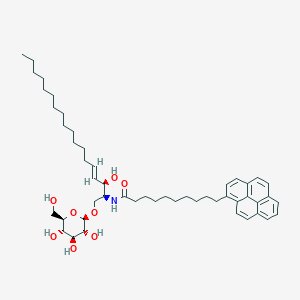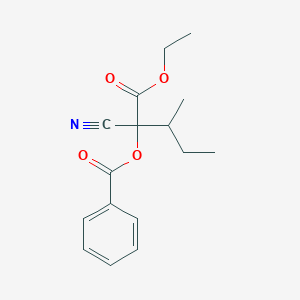
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester, commonly known as CBME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBME belongs to the family of β-lactones, which are known for their diverse biological activities.
作用机制
The mechanism of action of CBME is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. CBME has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. CBME has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are implicated in tumor growth and metastasis.
生化和生理效应
CBME has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases. CBME has also been found to have anti-tumor effects by inhibiting the growth and metastasis of cancer cells. Additionally, CBME has been found to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the advantages of CBME is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of CBME is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME.
未来方向
There are numerous future directions for the study of CBME. One potential direction is the development of CBME-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME. Further studies are also needed to understand the mechanism of action of CBME and its effects on different cell types. Finally, the development of new synthetic methods for CBME could improve its solubility and make it more accessible for in vivo studies.
Conclusion:
In conclusion, CBME is a promising compound with diverse biological activities that make it a potential candidate for the development of new drugs. CBME has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, as well as neuroprotective effects. However, further studies are needed to determine the optimal dosage and administration route of CBME and to understand its mechanism of action. The development of new synthetic methods for CBME could also improve its solubility and make it more accessible for in vivo studies.
合成方法
The synthesis of CBME involves the reaction of 3-methyl-2-butanone with benzoyl chloride in the presence of triethylamine to form 2-benzoyloxy-3-methylbutanone. This intermediate is then reacted with cyanogen bromide to form CBME. The final step involves the esterification of CBME with ethanol to form the ethyl ester of CBME.
科学研究应用
CBME has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. CBME has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, CBME has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
CAS 编号 |
19788-62-6 |
|---|---|
产品名称 |
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester |
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
(2-cyano-1-ethoxy-3-methyl-1-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-4-12(3)16(11-17,15(19)20-5-2)21-14(18)13-9-7-6-8-10-13/h6-10,12H,4-5H2,1-3H3 |
InChI 键 |
IKGSENPDNXXJKM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
规范 SMILES |
CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
同义词 |
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



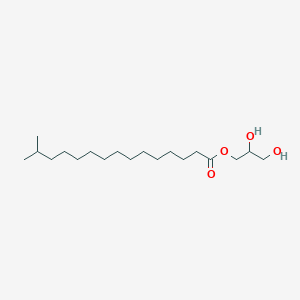
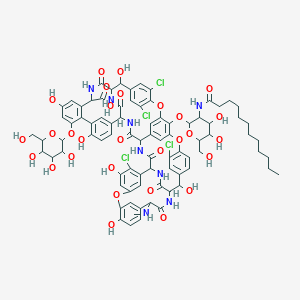
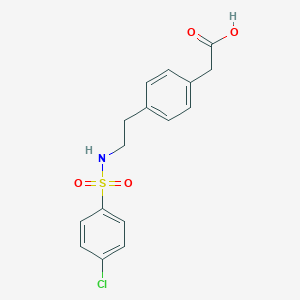
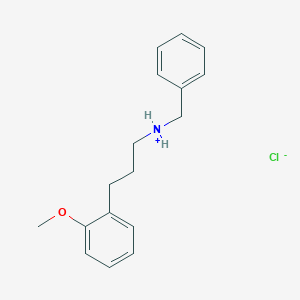
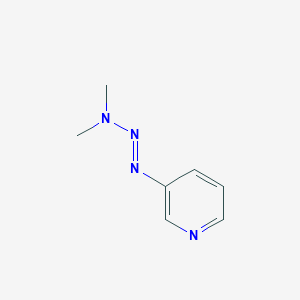
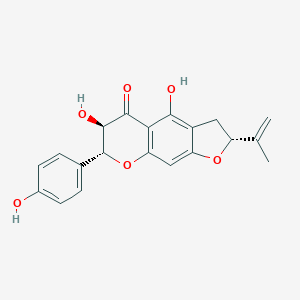
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
